Dinobuton
Description
Historical Context of Dinobuton Development and Early Applications
This compound was developed in the UK in 1960 herts.ac.uk. It has been utilized as a pesticide to target insects and mites harmful to crops ontosight.ai. Its applications included control of red spider mites and powdery mildew on various crops such as apples, cucumber, aubergine, hops, tomatoes, vines, and pome fruit herts.ac.uknih.gov. This compound acts as a non-systemic pesticide with rapid contact action herts.ac.uk. Its mode of action involves disrupting the nervous system of target pests ontosight.ai. It is also described as an uncoupler of oxidative phosphorylation via disruption of the proton gradient herts.ac.uk.
Evolution of Regulatory Status and Global Restrictions on this compound Use
Over time, concerns regarding the environmental impact and toxicity of this compound to non-target organisms have led to its regulation and phasing out in many countries ontosight.ai. This compound is not approved for use in the UK or the EU herts.ac.uk. Under EC Regulation 1107/2009, this compound's status is "Not approved" herts.ac.uknih.gov. The EU Pesticides Database also lists this compound as "Not approved" nih.gov. The regulatory status of pesticides, including restrictions and bans, can vary globally and is subject to change based on ongoing evaluations pan-europe.info. The Rotterdam Convention, for instance, serves as an early warning system for banned or severely restricted chemicals, requiring prior informed consent for exports to participating countries pan-europe.info. EU legislation also extends export notification requirements to all countries for chemicals banned or severely restricted within the EU europa.eu.
Classification within Pesticide and Acaricide Chemistry
This compound is classified as a dinitrophenol pesticide herts.ac.uk. Within pesticide and acaricide chemistry classifications, it falls under the substance groups of dinitrophenol insecticide, dinitrophenol acaricide, and dinitrophenol fungicide herts.ac.uk. The classification of acaricides is often based on chemical structure and mode of action, with systems developed by organizations like the Insecticide Resistance Action Committee (IRAC) bcpcpesticidecompendium.orgnih.gov. This compound's mode of action involves the uncoupling of oxidative phosphorylation herts.ac.uk. It is primarily known as a non-systemic acaricide for controlling motile stages of spider mites, with secondary fungicidal activity against powdery mildews nih.gov.
| Property | Detail | Source |
| CAS Number | 973-21-7 | ontosight.aiherts.ac.uk |
| Molecular Formula | C₁₄H₁₈N₂O₇ | scbt.comwikipedia.org |
| Molecular Weight | 326.30 g/mol | scbt.comwikipedia.org |
| IUPAC Name | (RS)-2-sec-butyl-4,6-dinitrophenyl isopropyl carbonate | herts.ac.ukagropages.com |
| Pesticide Type | Acaricide, Fungicide, Insecticide | herts.ac.uk |
| Substance Group | Dinitrophenol insecticide, Dinitrophenol acaricide, Dinitrophenol fungicide | herts.ac.uk |
| Mode of Action | Non-systemic, rapid contact action; Uncoupler of oxidative phosphorylation | herts.ac.uk |
| Physical Form | Pale yellow crystals | agropages.com |
| Melting Point | 61-62 °C (tech., 58-60 °C) | agropages.comchemblink.com |
| Solubility in Water | 0.1 mg/l (20 °C) / Practically insoluble (0.017 g/L) (25 ºC) | agropages.comchemblink.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-butan-2-yl-4,6-dinitrophenyl) propan-2-yl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O7/c1-5-9(4)11-6-10(15(18)19)7-12(16(20)21)13(11)23-14(17)22-8(2)3/h6-9H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWLUGYOLUHEMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4040268 | |
| Record name | Dinobuton | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040268 | |
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Molecular Weight |
326.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow solid; [HSDB] Yellowish crystalline solid; [MSDSonline] | |
| Record name | Dinobuton | |
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Solubility |
SOL IN ALIPHATIC HYDROCARBONS, ETHANOL, FATTY OILS; HIGHLY SOL IN LOWER ALIPHATIC KETONES, AROMATIC HYDROCARBONS, In water, 0.1 mg/100 ml at 20 °C. In acetone 120, ethanol 8.3, xylene 89, n-hexane 1.9 (all in g/100 ml at 20 °C) | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000011 [mmHg], Less than 10-5 mbar at 20 °C | |
| Record name | Dinobuton | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS FROM METHANOL OR PETROLEUM ETHER, PALE YELLOW SOLID | |
CAS No. |
973-21-7, 62655-72-5 | |
| Record name | 2-sec-Butyl-4,6-dinitrophenyl isopropyl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=973-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dinobuton [BSI:ISO] | |
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| Record name | Dinobuton | |
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| Record name | Dinobuton | |
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| Record name | DINOBUTON | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A711XEV1PF | |
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| Record name | DESSIN | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1527 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
56-57 °C, MP: 58-60 °C; NONCORROSIVE /TECHNICAL PRODUCT, 97% PURE/ | |
| Record name | DESSIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1527 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanistic Investigations of Dinobuton S Biological Activity
Molecular Mode of Action as an Oxidative Phosphorylation Uncoupler
The primary mode of action for dinobuton is the uncoupling of oxidative phosphorylation. herts.ac.uk This process is fundamental to cellular respiration, where the energy from nutrient breakdown is converted into adenosine (B11128) triphosphate (ATP), the main energy currency of the cell. Uncouplers are chemicals that disrupt the critical link between the electron transport chain and the phosphorylation of adenosine diphosphate (B83284) (ADP) to ATP, thereby inhibiting energy synthesis without halting electron flow. nih.gov
Weakly acidic uncouplers, a class to which dinitrophenols belong, typically possess a hydrophobic moiety and an electron-withdrawing group, which are structural features that facilitate their mechanism of action. nih.gov
This compound, through its active metabolite dinoseb (B1670700), acts as a protonophore—a lipid-soluble molecule that transports protons (H+) across the inner mitochondrial membrane. actanaturae.ruwikipedia.org In normal cellular respiration, the electron transport chain pumps protons from the mitochondrial matrix into the intermembrane space, creating an electrochemical gradient, or proton motive force. This gradient is the driving force for ATP synthase to produce ATP as protons flow back into the matrix. nih.gov
This compound disrupts this essential gradient. herts.ac.uknih.gov In its undissociated, weakly acidic form, it diffuses across the inner membrane into the matrix. wikipedia.org It then releases a proton and diffuses back to the intermembrane space in its charged form, where it picks up another proton. wikipedia.org This shuttling action effectively creates a new pathway for protons to re-enter the matrix, bypassing ATP synthase and dissipating the proton gradient. wikipedia.orgnih.gov The collapse of this gradient uncouples respiration from ATP synthesis; the cell continues to consume oxygen, often at an accelerated rate, but cannot efficiently produce energy. nih.gov
As a fungicide, this compound is particularly effective against powdery mildews. nih.gov Its efficacy stems directly from its ability to inhibit ATP synthesis in fungal cells. Mitochondria are crucial organelles in fungi, responsible for generating over 90% of the cell's ATP. nih.gov By uncoupling oxidative phosphorylation, this compound effectively starves the fungal cells of the energy required for essential metabolic processes, such as growth, cell division, and maintenance. nih.gov This energy depletion ultimately leads to the death of the fungus. The targeting of mitochondrial energy production is a key strategy for many antifungal agents. nih.gov
Comparative Analysis of this compound's Action with Structurally Related Dinitrophenols (e.g., Dinoseb, Binapacryl)
This compound belongs to a family of dinitrophenol pesticides that share a common core structure and mechanism of action. Its closest relatives include dinoseb and binapacryl (B1667083). All three function as uncouplers of oxidative phosphorylation. herts.ac.ukwikipedia.orgherts.ac.uk
| Feature | This compound | Dinoseb | Binapacryl |
| Chemical Class | Dinitrophenol Ester | Dinitrophenol | Dinitrophenol Ester |
| Full Chemical Name | 2-sec-butyl-4,6-dinitrophenyl isopropyl carbonate | 2-sec-butyl-4,6-dinitrophenol | 2-sec-butyl-4,6-dinitrophenyl 3-methyl-2-butenoate |
| Primary Function | Acaricide, Fungicide herts.ac.uk | Herbicide, Insecticide wikipedia.org | Acaricide, Fungicide wikipedia.org |
| Mechanism | Uncoupler of oxidative phosphorylation herts.ac.uk | Uncoupler of oxidative phosphorylation wikipedia.org | Uncoupler of oxidative phosphorylation herts.ac.uk |
| Form | Pro-pesticide (ester of Dinoseb) rsc.org | Active compound | Pro-pesticide (ester of Dinoseb) wikipedia.org |
Both this compound and binapacryl are chemically classified as esters of dinoseb. herts.ac.ukwikipedia.org this compound is the isopropyl carbonate ester, while binapacryl is the methacrylate (B99206) ester. wikipedia.orgrsc.orgnih.gov This ester structure renders them as pro-pesticides. In this form, they possess low intrinsic toxicity but are readily metabolized within target organisms. wikipedia.org
The ester group is cleaved through hydrolysis, a process of bioactivation that releases the highly toxic metabolite, dinoseb. nih.govwikipedia.orgrsc.org It is the resulting dinoseb that acts as the potent uncoupler of oxidative phosphorylation. wikipedia.org This metabolic conversion is a critical step for the pesticidal activity of both this compound and binapacryl. Analytical methods for quantifying this compound often rely on this chemical property, involving a de-esterification step to separate and measure the liberated dinoseb. rsc.org
Influence on Peroxidase Activity in Aquatic Organisms
Beyond its intended targets, this compound can impact physiological processes in other organisms. Studies have shown that this compound, under its trade name Acrex, affects peroxidase activity in scaly carp (B13450389) yearlings. nih.gov The observed effect was biphasic, characterized by an initial stimulation of the enzyme's activity, which later returned to normal levels. nih.gov
Peroxidases are a broad family of enzymes that play a crucial role in an organism's defense against oxidative stress caused by exposure to toxic substances. nih.gov An increase in peroxidase activity is a common biochemical response indicating that an organism is mounting a defense against a chemical stressor. nih.gov The influence of this compound on this enzyme system in fish highlights its potential to cause unintended biological effects in aquatic ecosystems.
Metabolic Pathways and Biotransformation of Dinobuton
Primary Hydrolytic Cleavage of Carbonate-Dinitrophenyl Linkage to Dinoseb (B1670700)
The initial and pivotal step in the metabolism of dinobuton is the hydrolytic cleavage of the carbonate-dinitrophenyl ester bond. This reaction liberates the isopropyl carbonate moiety and yields the biologically active phenol, 2-sec-butyl-4,6-dinitrophenol, commonly known as dinoseb. nih.gov This conversion is a critical activation step, as dinoseb itself is a recognized metabolic uncoupler. nih.govepa.gov The hydrolysis can occur both abiotically and through enzymatic catalysis. nih.govkoreascience.kr
Enzymatic processes in a wide range of organisms facilitate the rapid hydrolysis of this compound to dinoseb.
In Animals: Following oral administration to mice and rats, this compound is rapidly hydrolyzed. nih.gov Studies using fresh sheep rumen fluid have demonstrated a swift decomposition of this compound, indicating a significant role for the gut microbiota in its initial breakdown. nih.govnih.gov This microbial activity in ruminants efficiently reduces the parent compound to its metabolites. nih.gov
In Plants: Evidence of enzymatic hydrolysis has been observed in various plant species. After the injection of this compound into the stems of bean plants, dinoseb (referred to as DNBP) was identified as a metabolite. nih.gov Further studies involving [ring-14C]this compound revealed that treatment of water-soluble plant materials with enzymes like β-glucosidase and glusulase liberated ether-extractable metabolites, including dinoseb, confirming its presence in a conjugated form within the plant tissue. nih.gov
In Microorganisms: The degradation of this compound in non-sterilized soil is significantly faster than in sterilized soil, highlighting the contribution of soil microorganisms to its hydrolysis. koreascience.kr The rumen flora of sheep, a dense microbial environment, has been shown to be particularly effective at metabolizing this compound. nih.govnih.gov
The rate of this compound hydrolysis is significantly influenced by environmental factors, particularly pH and temperature. The compound is notably more stable in acidic conditions and degrades more rapidly in alkaline environments. nih.govkoreascience.kr This susceptibility to alkaline hydrolysis necessitates the avoidance of alkaline components in its formulation. nih.gov
A study investigating the stability of this compound in aqueous solutions demonstrated a clear correlation between pH, temperature, and the rate of degradation. koreascience.kr
| Condition | pH | Temperature (°C) | Half-life (Days) |
|---|---|---|---|
| Distilled Water | Neutral | 30 | 28 |
| Distilled Water | Neutral | 60 | 6 |
| Buffer Solution | 4-6 | Not Specified | ~27 |
| Buffer Solution | 9 | Not Specified | 10 |
| Buffer Solution | 10 | Not Specified | 4 |
Subsequent Metabolic Transformations of Dinoseb Metabolite
Once formed, the dinoseb metabolite undergoes further biotransformation through several key pathways, primarily involving reduction of the nitro groups and oxidation of the sec-butyl side chain. nih.govnih.gov These reactions increase the polarity of the molecule, facilitating its eventual elimination.
A principal metabolic route for dinoseb is the sequential reduction of its two nitro groups to corresponding amino groups. nih.gov This process is carried out by nitroreductase enzymes present in various organisms.
In Microorganisms: Anaerobic microbial cultures readily degrade dinoseb by reducing the nitro groups to amino groups. nih.gov In the rumen fluid of sheep, dinoseb is first reduced to 6-amino-4-nitro-2-sec-butylphenol (6-ANBP), which is then further reduced to 2-sec-butyl-4,6-diaminophenol (DABP). nih.govnih.gov
In Plants: Following the application of this compound to bean plants, both 4-amino-6-nitro-2-sec-butylphenol and 6-amino-4-nitro-2-sec-butylphenol were identified as metabolites. nih.gov
In Animals: In rats and mice treated with this compound, small quantities of two aminophenols were identified in urine. nih.gov After topical application to apples, 2-amino-6-sec-butyl-4-nitrophenol was detected in the peel. nih.gov
The reduction of the nitro groups is a critical detoxification step, and the specific isomers formed can vary between biological systems.
| Metabolite Name | Abbreviation | Organism/System |
|---|---|---|
| 2-sec-butyl-4,6-dinitrophenol | Dinoseb / DNBP | General (Primary Metabolite) |
| 4-amino-6-nitro-2-sec-butylphenol | 4-ANBP | Bean Plants |
| 6-amino-4-nitro-2-sec-butylphenol | 6-ANBP | Bean Plants, Sheep Rumen, Apples |
| 2-sec-butyl-4,6-diaminophenol | DABP | Sheep Rumen |
Following the formation of amino metabolites, further transformations can occur. While direct evidence for N-acetylation of dinoseb's amino metabolites is limited, "acetylation" has been noted as a relevant process in the context of dinoseb biodegradation. nih.gov
Deamination of the amino groups is another significant pathway. The degradation of dinoseb has been shown to involve the reduction of nitro groups to amino groups, which is then followed by the replacement of these amino groups with hydroxyl groups. nih.gov This hydroxylation/elimination reaction effectively deaminates the molecule, converting the aminophenol into a dihydroxyphenol, and represents a key step in the breakdown of the aromatic ring structure.
Another major metabolic pathway for dinoseb involves the oxidation of the sec-butyl side chain. This reaction can occur at different carbon atoms within the butyl group, leading to the formation of various hydroxylated derivatives and carboxylic acids.
In studies with rats and rabbits, biotransformation of dinoseb yielded metabolites such as 2-(2-hydroxy-1-methylpropyl)-4,6-dinitrophenol and 2-methyl-2-(2-hydroxy-3,5-dinitrophenyl)propionic acid. echemi.com Similarly, after oral administration of this compound to rats and mice, two unidentified carboxylic acids were detected among the urinary metabolites. nih.gov In plant systems, analysis of apple peels treated with this compound revealed the presence of 3-(3,5-dinitro-2-hydroxyphenyl)butyric acid, confirming that side-chain oxidation also occurs in plants. nih.gov These oxidative transformations significantly increase the water solubility of the metabolites, aiding in their conjugation and excretion.
Conjugation Pathways: N- and O-Conjugation as Glucosides and Glucuronides
In biological systems, conjugation is a critical Phase II metabolic process that increases the water solubility of xenobiotics, facilitating their sequestration or excretion. For this compound, this process has been notably observed in plants, where its metabolites undergo conjugation to form β-glucosides nih.gov.
Following the initial biotransformation of this compound, which often involves the hydrolysis of its isopropyl carbonate side chain to yield dinoseb (DNBP), further reactions occur. These include the reduction of the nitro groups to form amino phenols such as 4-amino-6-nitro-2-sec-butylphenol (4-NH2-NBP) and 6-amino-4-nitro-2-sec-butylphenol (6-NH2-NBP) nih.gov. These phenolic metabolites are then conjugated with glucose. Studies involving the injection of this compound into the stems of bean plants revealed that DNBP and its amino derivatives were present in a conjugated form as β-glucosides nih.gov. The identity of these conjugates was confirmed experimentally; treatment of water-soluble materials from these plants with β-glucosidase or glusulase liberated a significant percentage of the radioactivity as ether-extractable metabolites, including dinoseb and its amino derivatives nih.gov.
While glucuronidation, the conjugation with glucuronic acid, is a major metabolic pathway for many compounds in animals, the available research on this compound primarily documents glucosidation in plants nih.govdntb.gov.ua.
Research Findings on this compound Conjugation
| Biological System | Primary Conjugate Type | Metabolites Conjugated | Confirming Evidence |
|---|---|---|---|
| Bean Plants | β-Glucosides | Dinoseb (DNBP), 4-amino-6-nitro-2-sec-butylphenol, 6-amino-4-nitro-2-sec-butylphenol | Liberation of metabolites after treatment with β-glucosidase nih.gov |
Species-Specific Differences in Metabolic Fate
The metabolic fate of this compound exhibits significant variation across different species, particularly between plants and ruminant animals. These differences are primarily dictated by the unique enzymatic and microbial systems present in each organism.
In plants such as beans and apples, the metabolism of this compound begins with the hydrolysis of the ester linkage, yielding its primary metabolite, dinoseb. This is followed by the reduction of the nitro groups and subsequent conjugation of the resulting phenolic compounds into β-glucosides for storage and detoxification nih.gov. For instance, 28 days after a topical application of this compound to apples, approximately 75% of the compound was lost, with analyses of the peel revealing the presence of metabolites like 2-amino-6-sec-butyl-4-nitrophenol nih.gov.
In stark contrast, the metabolism in ruminants like sheep is dominated by the anaerobic microflora within the rumen nih.gov. When introduced into fresh sheep rumen fluid, this compound is rapidly decomposed nih.gov. The primary metabolic pathway is the reduction of the aromatic nitro groups. This process leads to the formation of 6-amino-4-nitro-2-sec-butylphenol (6-ANBP), which is then further reduced to the end-product, diaminophenol (DABP) nih.govnih.gov. This reductive metabolism by rumen microorganisms is a key distinction from the pathways observed in non-ruminant animals or plants nih.gov.
Photodegradation Pathways on Plant and Soil Surfaces
Photodegradation is a key abiotic process contributing to the dissipation of this compound in the environment. This process involves the breakdown of the chemical upon absorption of light energy, particularly on surfaces exposed to sunlight, such as plants and soil nih.govresearchgate.net.
Studies on the photodegradation of this compound applied to bean leaves have demonstrated its susceptibility to breakdown under the influence of light nih.gov. The rate and pathway of photodegradation on plant and soil surfaces are complex and can be influenced by numerous factors. The interaction of the pesticide molecule with surface components, such as plant waxes or soil minerals and humic substances, can alter its light absorption profile and, consequently, its degradation mechanism nih.gov. The presence of naturally occurring photosensitizers on these surfaces can also generate reactive oxygen species that accelerate the breakdown process nih.gov.
The stability of this compound is also significantly affected by environmental conditions. A study on the degradation of this compound in soil and aqueous solutions found that its decomposition is influenced by temperature and pH. The half-life of this compound in distilled water was 28 days at 30°C but decreased to 6 days at 60°C koreascience.kr. The compound was relatively stable in acidic solutions (pH 4-6) with a half-life of about 27 days, but it degraded much faster in alkaline conditions, with half-lives of 10 and 4 days at pH 9 and 10, respectively koreascience.kr. This suggests that on soil surfaces, which can have varying pH levels, the persistence of this compound can change accordingly. In soil, the half-life was about 16 days longer in sterilized soil compared to non-sterilized soil, indicating that microbial activity also plays a role in its degradation alongside photodegradation koreascience.kr.
Half-life of this compound under Various Conditions
| Medium | Condition | Half-life (Days) | Source |
|---|---|---|---|
| Distilled Water | 30°C | 28 | koreascience.kr |
| Distilled Water | 60°C | 6 | koreascience.kr |
| Buffer Solution | pH 4-6 | ~27 | koreascience.kr |
| Buffer Solution | pH 9 | 10 | koreascience.kr |
| Buffer Solution | pH 10 | 4 | koreascience.kr |
Studies of Degradation in Complex Biological Systems (e.g., Rumen Fluid)
The degradation of this compound in complex biological systems is exemplified by its rapid metabolism in the rumen of ruminant animals. The rumen provides a unique, highly reductive anaerobic environment rich in microbial activity, which significantly alters the fate of many xenobiotics compared to other biological systems nih.gov.
Research conducted using fresh sheep rumen fluid demonstrated that this compound is quickly decomposed nih.gov. The metabolic process is characterized by the reduction of the nitro groups on the phenyl ring by the rumen flora nih.gov. This microbial action leads to a sequential transformation: this compound is first converted to 6-amino-4-nitro-2-sec-butylphenol (6-ANBP) as one of the nitro groups is reduced to an amino group. This intermediate is then subject to further reduction, ultimately yielding diaminophenol (DABP) as the final metabolic product in this system nih.govnih.gov. This pathway highlights the capacity of the rumen microbiome to extensively metabolize aromatic nitro compounds.
Metabolic Transformation of this compound in Rumen Fluid
| Parent Compound | Intermediate Metabolite | End Product | Biological System |
|---|---|---|---|
| This compound | 6-amino-4-nitro-2-sec-butylphenol (6-ANBP) | Diaminophenol (DABP) | Fresh Sheep Rumen Fluid nih.govnih.gov |
Ecotoxicological Impact and Environmental Fate of Dinobuton
Impact on Non-Target Organisms Across Trophic Levels
Studies have investigated the effects of Dinobuton on a range of non-target organisms, revealing toxicity across different environmental compartments and species.
Effects on Aquatic Organisms (Fish, Invertebrates, Algae)
This compound exhibits high toxicity to aquatic organisms, including fish, aquatic invertebrates, and algae nih.govnih.gov. This toxicity is demonstrated by low LC50 values reported for various species nih.gov. For instance, the LC50 for rainbow trout is 5.3 µg/L, and for daphnia, it is 2.8 µg/L. Algae, such as Scenedesmus subspicatus, are also susceptible, with an EC50 of 0.045 mg/L.
| Organism | Endpoint | Value | Unit | Source |
| Rainbow Trout (Fish) | LC50 | 5.3 | µg/L | |
| Daphnia (Invertebrate) | LC50 | 2.8 | µg/L | |
| Scenedesmus subspicatus (Algae) | EC50 | 0.045 | mg/L |
Effects on Avian Species
Toxicity to avian species has also been noted for this compound nih.govwikipedia.org. Acute oral toxicity studies in bobwhite quail have determined an LD50 of 148 mg/kg. Dietary toxicity appears less pronounced, with dietary LC50 values for both bobwhite quail and mallard ducks reported as >5000 ppm.
| Organism | Endpoint | Value | Unit | Source |
| Bobwhite Quail | Acute Oral LD50 | 148 | mg/kg | |
| Bobwhite Quail | Dietary LC50 | >5000 | ppm | |
| Mallard Duck | Dietary LC50 | >5000 | ppm |
Effects on Beneficial Insects (e.g., Bees)
This compound is known to be toxic to beneficial insects, including bees nih.govwikipedia.org.
Effects on Soil Microorganisms and Earthworms
The compound has the potential to impact soil organisms, including soil microorganisms and earthworms.
Impact on Plant Physiology and Growth in Non-Target Crops
Phytotoxic effects on non-target plants and crops have been observed for this compound, potentially affecting their physiology and growth nih.govwikipedia.org.
Environmental Persistence and Mobility
This compound exhibits moderate persistence in soil, with reported half-lives typically ranging from a few weeks to a few months nih.gov. Its mobility in soil is low due to strong adsorption to soil particles nih.gov. This low mobility contributes to a low potential for leaching into groundwater nih.gov. Degradation in the environment primarily occurs through microbial activity and hydrolysis.
| Environmental Compartment | Property | Value/Description | Source |
| Soil | Persistence (Half-life) | Few weeks to a few months | |
| Soil | Mobility | Low (Strong adsorption) | nih.gov |
| Groundwater | Leaching Potential | Low | nih.gov |
| Degradation Pathways | Primary Processes | Microbial activity, Hydrolysis |
Degradation Kinetics in Soil and Water Environments
The degradation of this compound in soil is reported to be brief. thegoodscentscompany.com Based on an estimated Koc value, this compound is indicated to be immobile in soil. thegoodscentscompany.com Biodegradation may occur under anaerobic conditions, and the compound was found to be rapidly degraded in ruminal fluid. thegoodscentscompany.com
In water, this compound exhibits stability in neutral and acidic media but undergoes hydrolysis in alkaline conditions. thegoodscentscompany.com This hydrolysis in alkaline water leads to the formation of Dinoseb (B1670700). thegoodscentscompany.comthegoodscentscompany.com The degradation pathways of this compound can involve the reduction of the nitro group and hydrolytic cleavage of the carbonate-dinitrophenyl linkage. uni.lu Studies have also investigated the photodegradation of this compound on plant surfaces, such as bean leaves. sigmaaldrich.com
Influence of Environmental Factors on Degradation (e.g., pH, Temperature, Turbidity)
The hydrolysis of this compound to Dinoseb is a pH-dependent process, with accelerated degradation occurring in alkaline conditions. fishersci.se Conversely, this compound remains stable in neutral and acidic environments. thegoodscentscompany.com
While specific detailed studies on the influence of temperature and turbidity on this compound degradation kinetics were not extensively available in the searched literature, research on the degradation of its metabolite, Dinoseb, indicates that environmental factors play a role. The degradation of Dinoseb by photolysis can be affected by factors such as water depth and turbidity. nih.govnih.govuni.lu Furthermore, studies on other pesticides like malathion (B1675926) and diazinon (B1670403) have shown that temperature can influence their stability and degradation rates in water, suggesting a potential influence of temperature on this compound degradation as well. fishersci.ca The degradation rate of Dinoseb has also been shown to be influenced by pH in photocatalysis studies, with more efficient degradation observed at acidic pH. fishersci.ca
Bioaccumulation Potential in Aquatic Organisms
Information directly addressing the bioaccumulation potential of this compound in aquatic organisms is limited in the provided search results. However, its metabolite, Dinoseb, is not expected to bioaccumulate in aquatic organisms. nih.govnih.govuni.lu
This compound possesses a high lipophilicity, indicated by a LogP value of 4.99. This property suggests an enhanced potential for persistence in lipid-rich environments, which can be a factor influencing bioaccumulation. fishersci.se General principles of bioaccumulation in aquatic organisms highlight that substances with low water solubility, high lipid solubility, and slow metabolism or elimination rates are more likely to bioaccumulate. chemicalbook.com Bioaccumulation potential is typically assessed using metrics such as Bioconcentration Factor (BCF) or Bioaccumulation Factor (BAF), with values exceeding 2000 indicating bioaccumulation. nih.gov Specific BCF or BAF data for this compound were not found in the search results.
Formation and Persistence of Toxic Metabolites in the Environment (e.g., Dinoseb)
This compound acts as a pro-pesticide, undergoing hydrolytic activation to release Dinoseb (2-sec-butyl-4,6-dinitrophenol), which is its bioactive and more toxic metabolite. fishersci.se This hydrolysis primarily occurs in alkaline conditions. thegoodscentscompany.comthegoodscentscompany.comfishersci.se
Dinoseb is a significant environmental concern due to its toxicity and persistence. It is expected to persist in water and is not readily biodegradable. nih.govnih.govuni.lu Photolysis can contribute to the degradation of Dinoseb in water at a moderate rate, but this process is influenced by factors such as water depth and turbidity. nih.govnih.govuni.lu Dinoseb also exhibits persistence in air, with a predicted half-life of 2.56 days. nih.govnih.govuni.lu
Analytical Methodologies for Dinobuton Detection and Quantification in Environmental and Biological Matrices
Chromatographic Techniques
Chromatographic techniques are fundamental in the separation, detection, and quantification of Dinobuton in various complex sample matrices. These methods offer high resolution and sensitivity, allowing for the accurate measurement of this compound residues in environmental and biological samples. The choice of chromatographic method often depends on the sample matrix, the required level of sensitivity, and the available instrumentation.
High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., DAD, MS-MS)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound. It is particularly suitable for this compound due to its non-volatile and thermally labile nature, which can make gas chromatography challenging without derivatization.
A notable HPLC method coupled with a Diode-Array Detector (DAD) has been developed for the simultaneous determination of this compound along with other pesticides like buprofezin (B33132) and chlorothalonil. nih.govepa.gov This method utilizes a "dilute-and-shoot" sample preparation technique, which simplifies the analytical process and reduces analysis time and cost. epa.gov The chromatographic separation is typically achieved on a C18 column with an isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and a buffer solution. nih.govmdpi.com The DAD allows for the monitoring of the analyte at its maximum absorption wavelength, providing selectivity and sensitivity. nih.gov This method has demonstrated good linearity, with coefficients of determination (R²) of at least 0.999 for all analytes. nih.govepa.gov The precision of the method is also high, with intraday and interday relative standard deviations (RSD%) being lower than 1.66%. nih.govmdpi.com The sensitivity of the HPLC-DAD method is sufficient for detecting this compound in various samples, including human urine and serum, soil, and different types of water. nih.gov
For even higher sensitivity and selectivity, HPLC can be coupled with tandem mass spectrometry (MS-MS). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for pesticide residue analysis, offering excellent specificity through the monitoring of specific precursor and product ion transitions. While a specific LC-MS/MS method solely for this compound was not detailed in the provided search results, the technique is frequently applied for the analysis of a wide range of pesticides in complex matrices. The use of MS-MS detection would significantly lower the limits of detection and quantification for this compound compared to DAD.
Table 1: HPLC-DAD Method Parameters for this compound Analysis
| Parameter | Value |
| Column | Kinetex C18 (150 mm × 4.6 mm; 5 μm) |
| Mobile Phase | Acetonitrile/Buffer (75:25, v/v) |
| Flow Rate | 1 mL min⁻¹ |
| Temperature | 25.0°C |
| Detector | Diode-Array Detector (DAD) |
| Linearity (R²) | ≥ 0.999 |
| Precision (RSD%) | < 1.66% |
Capillary Gas Chromatography (GC)
The analysis of this compound by capillary gas chromatography (GC) typically requires a derivatization step. nist.gov This is because this compound can be thermally unstable and may degrade in the hot GC injection port. A common approach involves the saponification (hydrolysis) of the ester group in this compound to form its corresponding phenol, dinoseb (B1670700). nist.gov This is followed by methylation of the phenolic hydroxyl group, for instance, with diazomethane, to produce a more volatile and thermally stable derivative that is suitable for GC analysis. nist.gov
While specific capillary GC methods for this compound were not extensively detailed in the search results, the general principle of analyzing dinitrophenolic pesticides by GC after derivatization is a well-established technique. The choice of capillary column, temperature programming, and detector (such as an electron capture detector - ECD, which is sensitive to nitro compounds) would be critical for achieving good separation and sensitivity.
Gel Permeation Chromatography
Gel Permeation Chromatography (GPC) is not typically used for the direct quantification of this compound but serves as a crucial sample cleanup technique. researchgate.net In the analysis of complex matrices such as fatty foods or soil extracts, co-extracted high molecular weight compounds like lipids and pigments can interfere with the chromatographic analysis and contaminate the analytical system. GPC, a form of size-exclusion chromatography, effectively separates these larger molecules from the smaller pesticide molecules like this compound. researchgate.net
The sample extract is passed through a GPC column packed with porous beads. Larger molecules are excluded from the pores and elute first, while smaller molecules, including this compound, penetrate the pores to varying extents and elute later. By collecting the appropriate fraction, a cleaner extract containing the analytes of interest is obtained, which can then be further analyzed by techniques like HPLC or GC. researchgate.net
Electroanalytical Techniques
Electroanalytical techniques offer a sensitive, rapid, and cost-effective alternative for the determination of this compound. nih.gov These methods are based on the electrochemical reduction or oxidation of the analyte at an electrode surface. The nitro groups in the this compound molecule are electrochemically active, making it well-suited for analysis by these techniques. nih.gov
Cyclic Voltammetry (CV) and Square Wave Stripping Voltammetry (SWSV)
The electrochemical behavior of this compound has been investigated using Cyclic Voltammetry (CV). nih.govrsc.org CV studies, often performed with a hanging mercury drop electrode (HMDE) or a multi-walled carbon nanotube paste electrode (MWCNTPE), reveal the reduction mechanism of this compound. nih.govrsc.org In acidic medium, this compound undergoes reduction in two six-electron steps, while in a basic medium, it is reduced in two four-electron steps. nih.gov The process is typically irreversible and diffusion-controlled. nih.gov
Square Wave Stripping Voltammetry (SWSV) is a highly sensitive electroanalytical technique that has been applied to the determination of this compound. rsc.org The method involves a preconcentration step where this compound is accumulated on the electrode surface, followed by a stripping step where the potential is scanned using a square-wave waveform. This technique, particularly when using a modified electrode like the MWCNTPE, offers low detection limits. rsc.org For analytical purposes, the second reduction peak, which is sharper, is often utilized. rsc.org The linear working range for SWSV on a MWCNTPE in a pH 7.0 Britton Robinson (BR) buffer solution has been found to be between 3.74 – 25.8 μM, with a limit of detection (LOD) of 0.73 μM. rsc.org
Table 2: SWSV Method Parameters for this compound Analysis on MWCNTPE
| Parameter | Value |
| Working Electrode | Multi-Walled Carbon Nanotube Paste Electrode (MWCNTPE) |
| Supporting Electrolyte | pH 7.0 Britton Robinson (BR) buffer |
| Analytical Peak | Second cathodic peak at approximately -760 mV (vs Ag/AgCl) |
| Linear Range | 3.74 – 25.8 μM |
| Limit of Detection (LOD) | 0.73 μM |
| Limit of Quantification (LOQ) | 2.43 μM |
Differential Pulse Polarography (DPP)
Differential Pulse Polarography (DPP) is another valuable electroanalytical technique for the quantification of this compound. nih.gov The electrochemical reduction of this compound is studied at a dropping mercury electrode (DME). nih.gov The polarographic waves are irreversible and diffusion-controlled, and their height is directly proportional to the concentration of this compound. nih.gov By optimizing parameters such as pH, pulse amplitude, and drop time, a sensitive and selective DPP method can be developed. nih.gov This method has been successfully applied to the determination of this compound in agricultural formulations and spiked water samples, with the accuracy confirmed by the standard addition method. nih.gov
Controlled Potential Electrolysis and Millicoulometry
Controlled potential electrolysis, also known as potentiostatic coulometry, and millicoulometry are electrochemical techniques that have been instrumental in elucidating the reduction mechanism of this compound. rsc.orgwikipedia.org These methods involve applying a constant potential to a working electrode and monitoring the current over time to quantitatively convert an analyte from one oxidation state to another. wikipedia.org
Studies employing these techniques have shown that the electrochemical reduction of this compound is highly dependent on the pH of the medium. rsc.org In an acidic environment (pH 2.0 to 6.0), this compound undergoes reduction in two distinct six-electron steps. rsc.orgresearchgate.net Conversely, in a basic medium (pH 8.0 to 12.0), the reduction occurs in two four-electron steps. rsc.orgresearchgate.net Millicoulometry has been specifically used to determine the number of electrons transferred during the electrolysis process, confirming these reduction pathways. rsc.org Furthermore, controlled potential electrolysis has been utilized to isolate the reduction products for further analysis, thereby providing a comprehensive understanding of the reaction mechanism. rsc.org
Development of Modified Electrodes for Enhanced Sensitivity
To improve the sensitivity and selectivity of electrochemical methods for this compound detection, researchers have focused on the development of chemically modified electrodes. These electrodes often incorporate nanomaterials that enhance the electrochemical signal due to their unique conductive and catalytic properties.
One such development is the Multi-Walled Carbon Nanotube Paste Electrode (MWCNTPE). researchgate.net The use of MWCNTPE in conjunction with square wave stripping voltammetry (SWSV) has proven effective for this compound analysis. researchgate.net In this method, two cathodic peaks are observed at approximately -480 mV and -760 mV (vs. Ag/AgCl); the sharper second peak is typically used for analytical quantification. researchgate.net This approach offers a linear working range for this compound from 3.74 to 25.8 μM. researchgate.net
Another significant advancement is the creation of a nanosensor based on a glassy carbon electrode (GCE) modified with nanostructured iron(III) oxide-zinc oxide (Fe₂O₃-ZnO) nanocomposites. isroset.org This modified electrode provides a notable response for this compound detection, attributed to the high electrical conductivity and favorable electrostatic interface between the Fe₂O₃ and ZnO nanoparticles. isroset.org The method has been successfully applied to determine this compound concentrations in environmental water and soil samples. isroset.org
| Electrode Type | Technique | Linear Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| MWCNTPE | SWSV | 3.74 – 25.8 μM | Not Reported | Not Reported | researchgate.net |
| Fe₂O₃-ZnO/GCE | DPV | 0.05 – 30.00 µg/mL | 0.012 µg/mL | 0.036 µg/mL | isroset.org |
Spectrophotometric Methods
Spectrophotometry offers a viable alternative for the determination of this compound. rsc.orgnih.gov These methods are typically based on the chemical modification of the this compound molecule to produce a colored compound that can be quantified by measuring its absorbance of light at a specific wavelength. nih.gov
One common approach involves a preliminary clean-up step using an alumina (B75360) column. rsc.orgnih.gov For technical grade this compound, this procedure requires an initial separation from its primary metabolite, dinoseb, followed by de-esterification on the column. The resulting dinoseb is then eluted as its butylammonium (B8472290) salt and determined spectrophotometrically. rsc.org Residue analysis can also be performed via colorimetric measurement of the dinoseb formed, typically at a wavelength of 378 nm. nih.gov
Another spectrophotometric method is based on the reduction of the two nitro groups on the this compound molecule to form arylamines. researchgate.net This reaction is carried out using tin(II) chloride. The resulting arylamines are then diazotized and coupled with the Bratton-Marshall reagent, often in a micellar medium of sodium dodecyl sulphate to enhance the reaction. researchgate.net The final product is a colored azo dye, and its concentration, which is proportional to the initial this compound concentration, is measured in the visible region at 540 nm. researchgate.net
Kinetic and Equilibrium Measurements for Simultaneous Determination with Metabolites
The simultaneous determination of this compound and its primary degradation product, dinoseb (2-sec-butyl-4,6-dinitrophenol), can be accomplished by leveraging their different chemical kinetics. nih.gov A method based on a kinetic study of this compound's degradation in an alkaline medium has been developed using a stopped-flow pneumatic system. nih.gov
This approach combines both equilibrium and kinetic measurements to resolve the concentrations of the two compounds in a mixture. nih.gov The method has been successfully applied to analyze binary mixtures of this compound and dinoseb, simulating samples at various stages of degradation. nih.gov This is particularly useful for monitoring the environmental fate of this compound and for quality control of commercial formulations where dinoseb may be present as an impurity or a degradation product. nih.gov The procedure has been validated against high-performance liquid chromatography (HPLC), confirming its accuracy. nih.gov
Sample Preparation Techniques for Complex Matrices
The accurate analysis of this compound in complex environmental and biological samples necessitates effective sample preparation to remove interfering substances. researchgate.net The choice of technique depends on the matrix and the analytical method employed.
Dilute-and-Shoot: This is a simple and rapid technique, particularly suitable for liquid samples with low protein content, such as urine. researchgate.netnih.govnih.gov The method involves diluting the sample with a suitable solvent before direct injection into the analytical instrument, typically a liquid chromatography system. nih.govnih.gov For this compound analysis in matrices like urine, serum, tomato, soil, and water, a procedure involving extraction with water under ultrasonication followed by dilution with acetonitrile has been developed. researchgate.net This approach is valued for its speed, ease of use, and reduced solvent consumption. researchgate.net
Solvent Extraction: This classical technique involves partitioning the analyte of interest from the sample matrix into an immiscible organic solvent. researchgate.net For animal tissues, a common procedure involves extraction with a mixture of cyclohexane (B81311) and ethyl acetate. researchgate.net The extract may then undergo further cleanup, for example, by using gel permeation chromatography (GPC) to remove high-molecular-weight interferences. researchgate.net Column chromatography, often using neutral alumina, is another purification technique used to separate this compound from impurities before quantification. rsc.orgnih.gov
Development of Resistance in Target Pests to Dinobuton
Mechanisms of Acaricide Resistance
Acaricide resistance in arthropods is a complex phenomenon that arises from genetic changes within a pest population following repeated exposure to a chemical agent. scielo.br These adaptations allow the pests to survive concentrations of the acaricide that would normally be lethal. There are several well-documented mechanisms by which mites and other arthropods can achieve resistance. ahdb.org.ukresearchgate.net
Target-Site Insensitivity: This mechanism involves genetic mutations that alter the structure of the protein targeted by the pesticide. scielo.br The modification reduces the binding affinity of the acaricide to its target site, rendering the chemical less effective. For many neurotoxic acaricides, such as organophosphates and pyrethroids, this involves mutations in proteins like acetylcholinesterase (AChE) or voltage-gated sodium channels. thepharmajournal.comufrgs.br Dinobuton acts by uncoupling oxidative phosphorylation, a process that disrupts the proton gradient in mitochondria necessary for ATP synthesis. While the precise molecular target is the mitochondrial inner membrane, resistance via target-site modification is a theoretical possibility, although less commonly documented for this mode of action compared to neurotoxins.
Metabolic Resistance: This is one of the most common forms of resistance, where pests exhibit an enhanced ability to detoxify the pesticide before it can reach its target site. researchgate.netpesticidestewardship.org This is typically achieved through the increased activity or efficiency of detoxification enzymes. utah.edu Three major enzyme families are primarily involved:
Cytochrome P450 monooxygenases (P450s): These enzymes play a crucial role in metabolizing a wide range of foreign compounds, including pesticides. nih.gov Overexpression of P450 genes is a frequent cause of resistance to many classes of acaricides. utah.edu
Glutathione S-transferases (GSTs): GSTs are involved in Phase II detoxification, where they conjugate the pesticide or its metabolites with glutathione, making them more water-soluble and easier to excrete. scielo.brresearchgate.net
Carboxylesterases (CarEs): These enzymes hydrolyze ester bonds found in many insecticides, such as organophosphates and pyrethroids, inactivating them. researchgate.net
Behavioral Resistance: Some resistant arthropods may develop behaviors that help them avoid contact with a pesticide. thepharmajournal.compesticidestewardship.org This could involve ceasing feeding or moving away from treated surfaces. pesticidestewardship.org
Table 1: Principal Mechanisms of Acaricide Resistance in Arthropods
| Resistance Mechanism | Description | Primary Effect | Example Acaricide Classes Affected |
|---|---|---|---|
| Target-Site Insensitivity | Genetic mutations alter the molecular target of the acaricide, reducing binding affinity. scielo.br | Renders the acaricide ineffective at its site of action. | Pyrethroids, Organophosphates, Carbamates thepharmajournal.comufrgs.br |
| Metabolic Resistance | Increased rate of detoxification and excretion of the acaricide by enzymes. researchgate.net | Prevents the acaricide from reaching its target site at a lethal concentration. | Pyrethroids, Organophosphates, Abamectin nih.govbiotaxa.org |
| Reduced Penetration | Changes in the cuticle composition slow the absorption of the pesticide. ahdb.org.uk | Lowers the internal concentration of the acaricide. | General; often enhances other mechanisms. |
| Behavioral Resistance | Pests develop behaviors to avoid lethal contact with the pesticide. thepharmajournal.com | Reduces exposure to the acaricide. | General; documented for various insecticides. |
Cross-Resistance Studies with Other Pesticide Classes
Cross-resistance occurs when a resistance mechanism developed for one pesticide also confers resistance to other pesticides, typically those with a similar mode of action or that are detoxified by the same metabolic pathways. nih.gov This is a critical consideration in resistance management, as the use of one chemical can inadvertently select for resistance to another, even if the second chemical has not been used. cabidigitallibrary.org
Furthermore, if resistance to this compound is based on a non-specific mechanism like enhanced metabolic detoxification by broad-spectrum enzymes (e.g., certain P450s), it could potentially lead to cross-resistance with chemically unrelated acaricide classes that are substrates for the same enzymes. researchgate.net Conversely, resistance mechanisms that are highly specific, such as a target-site mutation, are less likely to confer cross-resistance to compounds with different modes of action. cabidigitallibrary.org Without specific experimental data, these remain hypothetical scenarios based on general principles of insecticide resistance.
Genetic and Biochemical Basis of Resistance
The development of resistance is fundamentally a process of genetic selection. elifesciences.org The biochemical changes that confer resistance, such as altered enzymes or target sites, are the direct result of underlying genetic modifications.
Genetic Basis: The genetic foundation of resistance can be monogenic (controlled by a single gene) or polygenic (controlled by multiple genes). nih.gov
Target-site resistance is often conferred by a single point mutation in the gene encoding the target protein. nih.gov For example, "knockdown resistance" (kdr) to pyrethroids is caused by specific mutations in the voltage-gated sodium channel gene. researchgate.net Similarly, resistance to organophosphates can arise from mutations in the acetylcholinesterase (Ace) gene. nih.gov While the specific genes involved in the mitochondrial uncoupling process targeted by this compound are not typical targets for resistance mutations, any genetic alteration that protects the integrity of the proton gradient could theoretically confer resistance.
Metabolic resistance often has a more complex genetic basis. It can involve the upregulation of detoxification genes, leading to higher production of enzymes like P450s or GSTs. utah.edu This upregulation can be caused by mutations in regulatory genes that control the expression of a whole battery of detoxification genes. utah.edu Gene amplification, where the pest genome contains multiple copies of a detoxification gene, is another mechanism leading to the overproduction of the corresponding enzyme. researchgate.net
Biochemical Basis: The biochemical basis of resistance is the tangible result of these genetic changes.
Biochemical assays can detect increased activity of detoxification enzymes in resistant pest populations. nih.gov For example, elevated levels of esterase or P450 activity are common biochemical markers for metabolic resistance to various pesticides. ahdb.org.ukthepharmajournal.com
Receptor binding studies can demonstrate the reduced affinity of a pesticide for its target site in resistant strains, confirming target-site insensitivity. uv.es In the case of this compound, resistance could potentially be linked to biochemical changes in the mitochondrial membrane, such as alterations in fatty acid composition, which has been observed in uncoupler-resistant bacteria. nih.govnih.gov However, such mechanisms have not been documented for this compound in arthropods.
Table 2: Genetic and Biochemical Factors in Acaricide Resistance
| Basis | Factor | Description | Example in Arthropods (General) |
|---|---|---|---|
| Genetic | Point Mutations | Alteration of a single nucleotide in a gene, leading to a modified protein. elifesciences.org | Mutations in the kdr gene causing pyrethroid resistance; mutations in the Ace gene causing organophosphate resistance. nih.gov |
| Gene Amplification/Upregulation | Increased number of copies or increased transcription of a gene, leading to overproduction of a protein (e.g., a detoxification enzyme). researchgate.netutah.edu | Overexpression of cytochrome P450 or esterase genes. ahdb.org.ukutah.edu | |
| Biochemical | Enhanced Enzyme Activity | Higher catalytic rate of detoxification enzymes breaking down the acaricide. ahdb.org.uk | Increased metabolism of pesticides by P450s, GSTs, and Carboxylesterases. scielo.br |
| Altered Target Protein | The target protein is structurally modified, preventing or reducing the binding of the acaricide. uv.es | Modified acetylcholinesterase enzyme is less inhibited by organophosphates. thepharmajournal.com |
Environmental Risk Assessment and Regulatory Science of Dinobuton
Hazard Identification and Exposure Assessment
Hazard identification for Dinobuton involves determining the types of environmental harm it can cause. This compound is classified as very toxic to aquatic life with long-lasting effects. herts.ac.uknih.gov It is also considered toxic to fish, birds, and bees. herts.ac.ukagropages.com
Exposure assessment evaluates the potential for organisms and environmental compartments to come into contact with this compound. This includes examining its environmental fate and transport. Limited information is available on the environmental fate of this compound, but it is reported as being non-mobile in soil. herts.ac.uk Based on estimation methods, an estimated Koc value of 6800 suggests it will be immobile in soil. nih.gov this compound may biodegrade under anaerobic conditions, and it was rapidly degraded in ruminal fluid. nih.gov In alkaline water, it is expected to hydrolyze to dinoseb (B1670700). nih.gov Volatilization from water surfaces is not expected based on its estimated Henry's Law constant. nih.gov An estimated bioconcentration factor (BCF) of 580 suggests that this compound may bioconcentrate in aquatic organisms. nih.gov
In the atmosphere, this compound is expected to exist in both vapor and particulate phases. nih.gov Vapor-phase this compound is degraded by reaction with photochemically produced hydroxyl radicals, with an estimated half-life of about 2 days. nih.gov Particulate-phase this compound may be removed by dry deposition. nih.gov
Studies on the fate of this compound on apple fruits showed that about 75% was lost 28 days after topical application. nih.gov Analysis of the peel indicated the presence of metabolites including 2-amino-6-sec-butyl-4-nitrophenol and 3-(3,5-dinitro-2-hydroxyphenyl)butyric acid. nih.gov Studies with ring-labeled 14C-Dinobuton showed that treatment of water-soluble materials with beta-glucosidase and/or glusulase liberated significant percentages of radioactivity as ether-extractable metabolites, including dinoseb, 4-amino-6-nitro-2-sec-butylphenol, and 6-amino-4-nitro-2-sec-butylphenol. nih.gov
A metabolite, dinoseb, was found in young carp (B13450389) exposed to this compound. nih.gov Following a 15-day exposure to 0.01 mg/L this compound, dinoseb was detected at 0.34 mg/kg in the fish. nih.gov
Ecological Risk Characterization and Modeling
Ecological risk characterization integrates hazard and exposure information to estimate the potential for adverse ecological effects. epa.govepa.gov This involves comparing exposure levels to toxicity data for various organisms. Modeling can be used to predict environmental concentrations (PECs) and assess risks. diva-portal.org
This compound is considered highly toxic to fish. herts.ac.uk Acute toxicity values for fish exposed to its metabolite, dinoseb, range from 0.032 to 0.96 mg/L, while chronic toxicity values (NOECs and LOECs) range from 0.0005 to 0.059 mg/L. canada.ca The toxicity of dinoseb to fish is influenced by species, life stage, pH, water hardness, and temperature. canada.ca
While specific ecological risk characterization data solely focused on this compound in the provided search results are limited, the high toxicity alerts for fish and the potential for bioconcentration indicate a significant environmental risk, particularly to aquatic ecosystems. herts.ac.uknih.gov The formation of dinoseb, a known hazardous substance, as a metabolite further contributes to the ecological concern. nih.govnih.govcanada.ca
Ecological risk assessment often utilizes models to predict the environmental fate and transport of pesticides and estimate exposure concentrations. diva-portal.orgoregonstate.edu These models consider factors such as pesticide properties, application rates, meteorological conditions, and environmental characteristics. oregonstate.edu While the specific models used for this compound were not detailed in the search results, the principles of environmental fate modeling would apply to predict its distribution and potential exposure concentrations in different environmental compartments.
Data tables summarizing ecotoxicity data for this compound are limited in the provided results, but the hazard statements and toxicity alerts highlight its potential to harm aquatic organisms.
Table: Selected Ecotoxicity Information for this compound
| Endpoint | Organism Type | Result / Finding | Source |
| Acute Ecotoxicity | Fish | High alert | herts.ac.uk |
| Chronic Ecotoxicity | Fish | Metabolite dinoseb chronic toxicity values range from 0.0005 to 0.059 mg/L. canada.ca | canada.ca |
| Toxicity | Aquatic Organisms | Very toxic with long lasting effects (GHS Hazard Statement H410). nih.gov | nih.gov |
| Toxicity | Fish, Bee | Toxic. agropages.com | agropages.com |
| Bioconcentration Potential | Aquatic Organisms | Estimated BCF of 580 suggests bioconcentration. nih.gov | nih.gov |
Note: Data for this compound itself is limited; some entries include information on its metabolite, dinoseb, where noted.
Regulatory Frameworks and International Agreements Governing this compound (e.g., EU, CEPA)
This compound is subject to regulatory frameworks in various jurisdictions. In the European Union, this compound is not an approved active substance according to Regulation (EC) No 1107/2009. herts.ac.uknih.goveuropa.eu This regulation governs the placing of plant protection products on the market and aims to ensure a high level of protection for human health, animal health, and the environment. agencyiq.com The EU Pesticides Database lists this compound as "Not approved". nih.goveuropa.eu
In Canada, substances are assessed under the Canadian Environmental Protection Act, 1999 (CEPA) to determine if they pose a risk to the environment or human health. canada.cagazette.gc.ca While this compound itself was not explicitly detailed in the provided CEPA search results, its metabolite dinoseb has been assessed under CEPA. canada.cacanada.cacanada.ca The screening assessment for dinoseb concluded that it meets the criteria under paragraph 64(a) of CEPA, indicating that it is entering or may enter the environment in a quantity or concentration or under conditions that have or may have an immediate or long-term harmful effect on the environment or its biological diversity. canada.cacanada.cacanada.ca Dinoseb is also proposed to meet the persistence criteria under CEPA. canada.cacanada.ca Based on these findings, it was recommended that dinoseb be added to the List of Toxic Substances in Schedule 1 of CEPA. canada.cacanada.ca While this assessment focuses on the metabolite, it highlights the regulatory approach under CEPA for substances posing environmental risks.
International agreements, such as the Stockholm Convention on Persistent Organic Pollutants (POPs), aim to eliminate or restrict the production and use of chemicals that are persistent, bioaccumulative, and toxic. dcceew.gov.au While this compound was not explicitly mentioned as a POP in the provided results, its potential for persistence and bioconcentration, along with its toxicity, aligns with the concerns addressed by such agreements. dcceew.gov.aunih.govcanada.cacanada.ca
Policy Implications for Pesticide Use and Development of Sustainable Alternatives
The environmental risks associated with pesticides like this compound have significant policy implications. The regulatory decisions to not approve or phase out the use of such substances in regions like the EU and the assessment of its metabolite under CEPA reflect a policy shift towards stricter control of pesticides with potential environmental harm. herts.ac.uknih.goveuropa.eucanada.cacanada.ca These policies aim to protect ecosystems, particularly aquatic life, from the adverse effects of pesticide exposure. herts.ac.uknih.govcanada.ca
The concerns surrounding this compound and similar pesticides also drive the development and adoption of sustainable alternatives. This includes exploring integrated pest management (IPM) strategies, which utilize a combination of methods to control pests with minimal environmental impact. Sustainable alternatives may involve using biological control agents, cultural practices, and less toxic chemical options. Policies can incentivize research into and the adoption of these alternatives to reduce reliance on potentially harmful substances. The regulatory process itself, by restricting or banning certain pesticides, encourages the agrochemical industry to develop safer and more environmentally friendly products.
The need for robust environmental risk assessments and ongoing monitoring is crucial for informing these policies and ensuring the protection of the environment from pesticide use.
Future Research Directions in Dinobuton Studies
Advanced Spectroscopic and Spectrometric Characterization of Metabolites and Degradation Products
Understanding the full spectrum of Dinobuton's metabolites and degradation products is crucial for assessing its environmental fate and potential toxicity. While some metabolites like 2-amino-6-sec-butyl-4-nitrophenol, 3-(3,5-dinitro-2-hydroxyphenyl)butyric acid, dinoseb (B1670700), 4-amino-6-nitro-2-sec-butylphenol, and 6-amino-4-nitro-2-sec-butylphenol have been identified, particularly in metabolism studies in apple fruits and in mice and rats, and conjugated forms like beta-glucosides in bean plants, a comprehensive characterization is still needed. nih.gov Advanced spectroscopic techniques, such as high-resolution mass spectrometry coupled with chromatography (e.g., GC-MS, LC-MS/MS), are essential for the identification and structural elucidation of trace-level transformation products in complex environmental matrices. mdpi.comresearchgate.netekb.egru.nl Techniques like infrared ion spectroscopy (IRIS) in conjunction with LC-MS can further aid in delineating the molecular structures of transformation products, which is vital for in silico toxicology evaluations. ru.nl Future studies should aim to identify previously uncharacterized metabolites and degradation products formed under various environmental conditions (e.g., photolysis, microbial degradation) and within different biological systems. nih.govresearchgate.net
Computational Modeling for Predicting Environmental Fate and Biological Interactions
Computational modeling plays a vital role in predicting the environmental behavior and potential biological interactions of chemical compounds. For this compound, developing and refining computational models can provide valuable insights into its dissipation, transport, and transformation in various environmental compartments like soil and water. core.ac.ukfrontiersin.orgresearchgate.net Models based on concepts like fugacity can indicate the potential environmental behavior of specific chemicals in wetlands. core.ac.uk Future research should focus on developing process-oriented dissipation and fate models specifically for this compound, considering factors like adsorption, photolysis, and biodegradation rates under conditions typical of different ecosystems. core.ac.ukresearchgate.net Furthermore, computational modeling, including in silico techniques like QSAR, molecular docking, and molecular dynamics simulations, can be applied to predict the toxicity and biodegradation pathways of this compound and its transformation products, especially where experimental data is scarce. nih.gov Integrating data from field work and laboratory experiments into these models can improve their predictive accuracy regarding adverse human and ecological outcomes from chemical exposure. epa.gov Adverse Outcome Pathways (AOPs) can also be utilized as conceptual frameworks to predict potential effects based on available biological data. epa.gov
Bioremediation Strategies for this compound Contamination
Given the potential for this compound to contaminate soil and water, the development of effective bioremediation strategies is an important area for future research. Bioremediation, utilizing microorganisms and plants, offers a sustainable approach to clean up contaminated environments. frontiersin.orgnumberanalytics.commbl.or.krgenesispcl.com Research should explore the potential of identifying and utilizing microbial strains capable of degrading this compound and its persistent metabolites. mbl.or.kr Advanced bioremediation approaches, including the use of genetically modified microorganisms (GMMs) with enhanced degradation capabilities or microbial consortiums with complementary metabolic pathways, could be investigated. numberanalytics.commbl.or.krgenesispcl.com Phytoremediation, potentially in conjunction with microorganisms, could also be a viable strategy for removing or degrading this compound from contaminated sites. numberanalytics.com Future studies should focus on understanding the physiological, microbiological, ecological, biochemical, and molecular processes involved in this compound transformation by microorganisms to optimize bioremediation systems. mbl.or.kr
Novel Analytical Techniques for Ultra-Trace Detection
Accurate monitoring of this compound in various matrices, including food, environmental samples, and biological fluids, requires sensitive and selective analytical techniques capable of ultra-trace detection. mdpi.comresearchgate.netekb.egscispace.com While chromatographic methods coupled with mass spectrometry (GC-MS, LC-MS/MS) are widely used for pesticide residue analysis and can achieve low detection limits, there is a continuous need for the development of novel techniques with improved sensitivity, selectivity, and efficiency. mdpi.comresearchgate.netekb.eg Future research could explore emerging technologies such as biosensors and nanomaterial-based approaches for rapid, in situ screening and ultra-trace detection of this compound. mdpi.comekb.eg Ambient mass spectrometry techniques that eliminate time-consuming sample preparation steps also hold promise for faster analysis. ekb.eg The development of methods for simultaneous determination of multiple pesticides, including this compound, in complex matrices at ultra-trace levels is also a key area for future analytical research. researchgate.netscispace.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
